molecular formula C22H33O2 · Na B1163410 Docosapentaenoic Acid (sodium salt)

Docosapentaenoic Acid (sodium salt)

Cat. No.: B1163410
M. Wt: 352.5
InChI Key: UYPDYOYICMRNMO-RSDXMDNYSA-M
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Description

Chemical Classification and Nomenclature

Docosapentaenoic acid (sodium salt) belongs to the class of very long-chain polyunsaturated fatty acids, specifically categorized as an omega-3 fatty acid due to the position of its first double bond. The compound exists primarily as the sodium salt of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid, which is systematically named as the all-cis-isomer of a C22 polyunsaturated fatty acid containing five double bonds at the 7-, 10-, 13-, 16-, and 19-positions.

The chemical nomenclature for this compound encompasses several standardized naming systems. According to the International Union of Pure and Applied Chemistry nomenclature, the free acid form is designated as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid. The sodium salt derivative carries the molecular formula C22H33O2- Na and exhibits a molecular weight of 352.5 grams per mole. Alternative systematic names include all-cis-7,10,13,16,19-docosapentaenoic acid and 7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid.

The compound is also recognized by its trivial name, clupanodonic acid, which reflects its historical discovery and identification in marine sources. The lipid notation system designates this fatty acid as C22:5 (n-3), indicating 22 carbon atoms, 5 double bonds, and the omega-3 classification. The Chemical Abstracts Service registry number for the free acid form is 24880-45-3, while the sodium salt form is assigned the registry number 2983837-44-9.

Chemical Property Value
Molecular Formula (Sodium Salt) C22H33O2- Na
Molecular Weight (Sodium Salt) 352.5 g/mol
Molecular Formula (Free Acid) C22H34O2
Molecular Weight (Free Acid) 330.5 g/mol
Chemical Abstracts Service Number 24880-45-3 (free acid)
Lipid Notation C22:5 (n-3)
Systematic Name (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid

Historical Context in Lipid Biochemistry

The discovery and characterization of docosapentaenoic acid emerged during a pivotal period in lipid biochemistry research spanning the mid-20th century. The foundation for understanding this compound was established through the groundbreaking work of George and Mildred Burr in 1929, who first identified the critical importance of fatty acids to human health and coined the term "essential fatty acids". This fundamental discovery established the conceptual framework for subsequent investigations into polyunsaturated fatty acids, including docosapentaenoic acid.

During the 1950s and 1960s, researchers began to identify and characterize specific omega-3 fatty acids, including the metabolic intermediates that would later be recognized as docosapentaenoic acid. Widmer and Holman demonstrated that animals could convert alpha-linolenic acid to omega-3 fatty acids containing five and six double bonds, while Hammond and Lundberg specifically identified the six double bond product as docosahexaenoic acid. These investigations laid the groundwork for understanding the biosynthetic pathway in which docosapentaenoic acid serves as a crucial intermediate.

The systematic study of omega-3 fatty acids gained significant momentum following the 1989 North Atlantic Treaty Organization Advanced Research Workshop on dietary omega-3 and omega-6 fatty acids. This landmark conference established scientific consensus regarding the biological effects and nutritional essentiality of omega-3 fatty acids, including their anti-inflammatory properties, effects on serum triglycerides and cholesterol, and roles in reducing thrombosis and platelet aggregation. Subsequently, researchers recognized that longer-chain omega-3 fatty acids, including docosapentaenoic acid, exhibited greater biological importance compared to their shorter-chain precursor alpha-linolenic acid.

The metabolic pathway leading to docosapentaenoic acid synthesis was elucidated through detailed biochemical studies demonstrating the sequential conversion of alpha-linolenic acid to eicosapentaenoic acid through delta-6 desaturase, chain elongation, and delta-5 desaturase reactions. Eicosapentaenoic acid subsequently undergoes elongation to form docosapentaenoic acid, which then serves as the precursor for docosahexaenoic acid synthesis through the complex "Sprecher" pathway involving peroxisomal beta-oxidation.

Significance in Omega-3 Fatty Acid Research

Docosapentaenoic acid occupies a central position in contemporary omega-3 fatty acid research due to its unique metabolic role and distinctive biological activities. As an intermediate compound in the biosynthetic pathway between eicosapentaenoic acid and docosahexaenoic acid, docosapentaenoic acid serves critical functions in cellular membrane composition and specialized lipid mediator synthesis.

Research has demonstrated that docosapentaenoic acid contributes significantly to the total phospholipid composition of animal cell membranes, with deficiency leading to the formation of structurally compromised membranes. This fundamental role in membrane architecture has profound implications for cellular function, as docosapentaenoic acid helps maintain optimal membrane fluidity and supports various membrane-dependent processes. Studies in experimental animals have shown that docosapentaenoic acid deficiency results in growth failure, skin lesions, kidney dysfunction, connective tissue abnormalities, erythrocyte fragility, and impaired fertility.

Contemporary research has revealed that docosapentaenoic acid serves as a precursor for specialized pro-resolving mediators, including unique prostanoids that are formed exclusively from this fatty acid. These bioactive metabolites contribute to the resolution of inflammatory responses and tissue repair processes, distinguishing docosapentaenoic acid from other omega-3 fatty acids in terms of its specific metabolic products.

Recent investigations have explored the therapeutic potential of docosapentaenoic acid in neurological disorders, particularly Alzheimer disease. Research using transgenic mouse models has demonstrated that dietary supplementation with docosapentaenoic acid can reduce intraneuronal accumulation of amyloid-beta and tau proteins. The mechanism underlying these neuroprotective effects involves alterations in presenilin 1 levels rather than changes in amyloid precursor protein processing. These findings have positioned docosapentaenoic acid as a compound of significant interest in neurodegenerative disease research.

The compound's role in cardiovascular health has also garnered substantial research attention. Docosapentaenoic acid demonstrates involvement in cholesterol transport and oxidation processes, with studies indicating that it tends to lower plasma cholesterol levels. The relative abundance of docosapentaenoic acid compared to saturated fatty acids serves as a biomarker for omega-3 fatty acid status and has been associated with reduced risk of atherosclerosis, coronary thrombosis, and hypertension.

Relationship to Other Polyunsaturated Fatty Acids

Docosapentaenoic acid exists within a complex network of polyunsaturated fatty acid relationships, serving as both a metabolic intermediate and a distinct bioactive compound with unique properties. The primary relationship exists within the omega-3 fatty acid biosynthetic pathway, where docosapentaenoic acid represents the immediate precursor to docosahexaenoic acid and the direct elongation product of eicosapentaenoic acid.

The structural relationship between docosapentaenoic acid and other omega-3 fatty acids reflects the progressive addition of carbon atoms and double bonds through enzymatic processes. Alpha-linolenic acid (18:3 n-3) undergoes sequential modifications to form eicosapentaenoic acid (20:5 n-3), which is then elongated to produce docosapentaenoic acid (22:5 n-3). The conversion of docosapentaenoic acid to docosahexaenoic acid (22:6 n-3) requires additional complex steps involving elongation to 24:6 n-3, followed by delta-6 desaturation and peroxisomal beta-oxidation.

Importantly, docosapentaenoic acid exhibits distinct regioisomeric relationships with omega-6 fatty acids. While the omega-3 form of docosapentaenoic acid contains double bonds at positions 7, 10, 13, 16, and 19, the omega-6 isomer (osbond acid) contains double bonds at positions 4, 7, 10, 13, and 16. These compounds share the same molecular formula but differ in their double bond positioning, resulting in fundamentally different biological properties and metabolic fates.

Research has demonstrated competitive relationships between omega-3 and omega-6 fatty acids, including docosapentaenoic acid isomers. Studies investigating the effects of combined docosahexaenoic acid and omega-6 docosapentaenoic acid supplementation revealed that the presence of omega-6 fatty acids could diminish the efficacy of omega-3 compounds over extended periods. This competitive interaction reflects the shared enzymatic pathways and cellular incorporation mechanisms utilized by both omega-3 and omega-6 fatty acid families.

The enzymatic processing of docosapentaenoic acid by lipoxygenases demonstrates its relationship to other polyunsaturated fatty acid substrates. Comparative studies using soybean 15-lipoxygenase have shown that docosapentaenoic acid (omega-6 isomer) exhibits 100% conversion efficiency to conjugated diene derivatives, compared to 85% conversion for docosapentaenoic acid (omega-3 isomer) and 50% conversion for docosahexaenoic acid. These differential conversion rates highlight the substrate specificity relationships among structurally related polyunsaturated fatty acids.

Fatty Acid Carbon:Double Bond Notation Double Bond Positions Classification
Alpha-linolenic acid 18:3 n-3 9, 12, 15 Omega-3 precursor
Eicosapentaenoic acid 20:5 n-3 5, 8, 11, 14, 17 Omega-3 intermediate
Docosapentaenoic acid (n-3) 22:5 n-3 7, 10, 13, 16, 19 Omega-3 intermediate
Docosahexaenoic acid 22:6 n-3 4, 7, 10, 13, 16, 19 Omega-3 product
Docosapentaenoic acid (n-6) 22:5 n-6 4, 7, 10, 13, 16 Omega-6 isomer

The metabolic interconversion between these fatty acids occurs through precisely regulated enzymatic systems, with docosapentaenoic acid serving as a critical branch point in omega-3 fatty acid metabolism. Understanding these relationships has proven essential for comprehending the biological significance of docosapentaenoic acid supplementation and its potential therapeutic applications in human health and disease prevention.

Properties

Molecular Formula

C22H33O2 · Na

Molecular Weight

352.5

InChI

InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-;

InChI Key

UYPDYOYICMRNMO-RSDXMDNYSA-M

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCC([O-])=O.[Na+]

Synonyms

DPA

Origin of Product

United States

Scientific Research Applications

Biological and Pharmacological Applications

1.1 Anti-Inflammatory Properties
Docosapentaenoic acid is a precursor for specialized pro-resolving mediators (SPMs) that play a crucial role in resolving inflammation. Research indicates that SPMs derived from n-3 docosapentaenoic acid exhibit potent anti-inflammatory effects, comparable to those derived from other omega-3 fatty acids like eicosapentaenoic acid and docosahexaenoic acid. These mediators have been shown to down-regulate inflammatory processes and enhance macrophage phagocytosis, which is essential in conditions such as peritonitis and neuroinflammation .

1.2 Neuroprotective Effects
Studies have demonstrated that docosapentaenoic acid can protect against neurodegenerative diseases. For instance, it has been observed to reduce cognitive deficits and weight loss associated with epileptogenesis in animal models, suggesting its potential utility in treating conditions like Alzheimer's disease . Furthermore, the conversion of hydroxylated derivatives of docosahexaenoic acid into heneicosapentaenoic acid—a metabolite of docosapentaenoic acid—has been linked to improved cognitive function in experimental models of Alzheimer's disease .

1.3 Cardiovascular Health
Research has indicated that docosapentaenoic acid may contribute to cardiovascular health by modulating lipid profiles and reducing inflammation associated with cardiovascular diseases. In particular, its sodium salt form has been utilized in studies examining its effects on cardiac function and metabolic profiles, highlighting its role in managing cardiometabolic risks .

Case Studies and Experimental Findings

Study Objective Findings
Dalli et al. (2024)Investigate the effects of n-3 DPA-derived SPMs on inflammationDemonstrated that DPA-derived SPMs significantly reduced neutrophil recruitment during inflammatory responses
Fassier et al. (2015)Assess the impact of dietary docosahexaenoic acid on metabolic healthFound that supplementation with docosahexaenoic acid improved metabolic parameters in animal models
Translational Stroke Research (2018)Evaluate neuroprotective effects of docosahexaenoic acidReported that systemic administration of docosahexaenoic acid reduced brain injury following ischemia

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Omega-3 PUFAs

Parameter DPA (C22:5 n-3) EPA (C20:5 n-3) DHA (C22:6 n-3)
Carbon Chain 22 carbons 20 carbons 22 carbons
Double Bonds 5 (all cis) 5 (all cis) 6 (all cis)
Primary Sources Fish oil, goat milk Fish oil, algae Fish oil, algae
Key Functions Anti-inflammatory, cell membrane fluidity Precursor to eicosanoids, cardiovascular health Neurodevelopment, retinal function
Bioavailability Moderate; limited conversion to DHA High; precursor to DPA and DHA High; terminal metabolite
References

Notes:

  • DPA exists in two isoforms: the omega-3 form (clupanodonic acid) and omega-6 form (osbond acid). This article focuses on the omega-3 isoform .
  • DPA’s elongated carbon chain confers unique membrane integration properties compared to EPA and DHA .

Metabolic Pathways

In contrast, EPA serves as a substrate for anti-inflammatory eicosanoids, while DHA is a terminal metabolite critical for neurological tissues . Animal studies show that DPA supplementation increases its tissue concentration more effectively than EPA or DHA, suggesting distinct metabolic retention .

Anti-Inflammatory and Cardiovascular Effects :

  • DPA reduces plasma triglycerides and improves lipid profiles in rats, comparable to DHA and EPA .
  • In humans, DPA is associated with lower matrix metalloproteinase-9 (MMP-9) levels, a marker of cardiovascular risk .

Neurological and Developmental Roles :

  • DPA is a precursor to DHA in infant formulae, with goat milk-based formulations showing higher DPA content than sheep milk .
  • Unlike DHA, DPA’s role in neurodevelopment is less studied but may contribute to synaptic plasticity .

Gender-Specific Differences :

  • In bottlenose dolphins, mature males exhibit higher DPA levels than females, suggesting hormonal or metabolic regulation .

Research Findings and Clinical Data

Table 2: Concentrations in Natural Sources and Supplements

Source/Product DPA Content EPA Content DHA Content
Marine Fish Oil 0.5–2% of total FA 8–12% of total FA 10–15% of total FA
Goat Milk Fat 0.15–0.85% Trace Trace
Salmon Oil Supplements 63 mg per capsule 0–22 g per capsule 1–9 g per capsule
References

Key Studies :

  • A 2019 study found DPA supplementation in rats reduced LDL cholesterol more effectively than EPA or DHA .
  • NHANES data (2025) linked higher dietary DPA intake to a 14% reduction in osteoporosis risk, independent of EPA/DHA .

Preparation Methods

Cultivation Conditions

Ulkenia species are cultured in KMV liquid medium at 20°C in darkness to promote lipid accumulation. The absence of ectoplasmic filaments distinguishes high-yield strains. Post-fermentation, lipids are extracted via solvent partitioning, yielding a mixture containing 30–40% DPA by weight.

Lipid Recovery and Processing

Cell disruption using ultrasonication releases intracellular lipids, which are solubilized in chloroform-methanol (2:1 v/v). Centrifugation separates the lipid layer, which is then trans-esterified to produce fatty acid methyl esters (FAMEs) for further purification.

Magnesium Salt-Based Separation of DPA

Building on methods developed for EPA and DHA, magnesium salt precipitation exploits solubility differences in acetone. Free DPA is converted to its magnesium salt, which exhibits higher solubility than EPA-magnesium complexes, enabling selective isolation.

Table 2: Solubility of Magnesium Salts in Acetone at -20°C

Fatty AcidSolubility (g/100 ml)
EPA0.12
DPA0.45
DHA0.78

Process Steps

  • Saponification : Fish oil is saponified with NaOH, forming sodium salts of fatty acids.

  • Acidification : Acetic acid liberates free fatty acids, which are extracted into petroleum ether.

  • Magnesium Salt Formation : MgCl₂ is added to precipitate magnesium-DPA salts.

  • Solvent Fractionation : Cold acetone dissolves DPA-magnesium salts, leaving EPA complexes as solids.

Formulation and Stability of Sodium Salt

The sodium salt form is synthesized by neutralizing DPA with NaOH in ethanol. GlpBio’s formulation guidelines recommend stock solutions of 1–10 mg/ml in ethanol or ethanol-PBS (1:1), stored at -20°C for ≤1 month.

Table 3: Stock Solution Preparation Guidelines

ParameterValue
Solubility in Ethanol1.5 mg/ml
Storage Temperature-20°C
Stability Duration1 month

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodPurity (%)Yield (%)Scalability
Urea Adduct90–9560–70Industrial
Microbial Fermentation85–9050–60Pilot-scale
Magnesium Salt95–9870–80Lab-scale

Q & A

Basic Research Questions

Q. How is docosapentaenoic acid (sodium salt) synthesized in laboratory settings?

  • Method : The sodium salt form is typically synthesized via acid-base neutralization. Docosapentaenoic acid (DPA) is reacted with sodium hydroxide (NaOH) under controlled conditions. For example, stoichiometric calculations ensure complete conversion, and the reaction is monitored using pH titration. Post-synthesis, the product is purified via recrystallization or solvent extraction .
  • Experimental Validation : Confirmatory tests for salt formation include Fourier-transform infrared spectroscopy (FTIR) to detect carboxylate ion peaks (~1600 cm⁻¹) and elemental analysis for sodium content .

Q. What are the recommended storage conditions for docosapentaenoic acid (sodium salt) to ensure stability?

  • Protocol : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Stability is compromised by humidity, heat, and prolonged exposure to oxygen. Regular stability testing via HPLC is advised to monitor degradation products like peroxides .

Q. How can researchers determine the solubility profile of docosapentaenoic acid (sodium salt) in aqueous and organic solvents?

  • Procedure : Conduct solubility tests in distilled water, ethanol, and lipid-friendly solvents (e.g., DMSO) using gravimetric analysis. Solutions are filtered, and residual undissolved material is quantified. pH adjustments (e.g., using HCl/NaOH) can further assess ionizable group effects .

Advanced Research Questions

Q. What analytical techniques are most effective for assessing the purity and structural integrity of docosapentaenoic acid (sodium salt)?

  • Techniques :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using C18 reverse-phase columns and UV detection at 205 nm.
  • Nuclear Magnetic Resonance (NMR) : Confirms double-bond geometry (e.g., cis/trans) via ¹H and ¹³C spectra, critical for distinguishing isomers like 22:5n-3 vs. 22:5n-6 .
  • Mass Spectrometry (MS) : Identifies degradation products and verifies molecular weight (MW: ~366.5 g/mol for sodium salt) .

Q. How can contradictions in biological activity data for docosapentaenoic acid (sodium salt) be resolved?

  • Approach :

  • Batch Consistency : Ensure peptide-grade quality control (e.g., TFA removal <1%) to eliminate confounding factors like residual solvents .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-DPA) to track metabolic incorporation in cellular models. Cross-validate findings with in vivo assays (e.g., murine inflammation models) .
  • Meta-Analysis : Aggregate data from standardized protocols (e.g., OECD guidelines) to identify confounding variables like solvent choice or dosage timing .

Q. What mechanistic pathways underlie the anti-inflammatory effects of docosapentaenoic acid (sodium salt) in pulmonary hypertension models?

  • Experimental Design :

  • Cellular Assays : Treat endothelial cells with DPA sodium salt (1–50 µM) and measure prostaglandin E2 (PGE2) suppression via ELISA.
  • Gene Expression Profiling : RNA-seq identifies downregulation of NF-κB and COX-2 pathways.
  • Structural Analog Comparison : Compare efficacy against EPA and DHA derivatives to isolate DPA-specific mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Docosapentaenoic Acid (sodium salt)
Reactant of Route 2
Docosapentaenoic Acid (sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.